magnesium;1-methoxy-2,4-dipropylbenzene-6-ide;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;1-methoxy-2,4-dipropylbenzene-6-ide;bromide is a chemical compound with the CAS number 357627-76-0 . This compound is a type of organomagnesium reagent, which is commonly used in organic synthesis for forming carbon-carbon bonds. Organomagnesium reagents, such as this one, are crucial in the field of synthetic chemistry due to their reactivity and versatility.
Vorbereitungsmethoden
The synthesis of magnesium;1-methoxy-2,4-dipropylbenzene-6-ide;bromide typically involves the reaction of 1-methoxy-2,4-dipropylbenzene with magnesium in the presence of a bromide source. The reaction is usually carried out in an anhydrous solvent, such as diethyl ether or tetrahydrofuran, under an inert atmosphere to prevent the reaction from being quenched by moisture or oxygen . Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale, with additional steps for purification and quality control.
Analyse Chemischer Reaktionen
Magnesium;1-methoxy-2,4-dipropylbenzene-6-ide;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: This compound can act as a nucleophile, adding to electrophilic carbon atoms in carbonyl compounds to form alcohols.
Substitution Reactions: It can participate in substitution reactions where the bromide ion is replaced by another nucleophile.
Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include carbonyl compounds (for nucleophilic addition), halides (for substitution), and oxidizing or reducing agents (for oxidation and reduction). The major products formed from these reactions depend on the specific reactants and conditions used.
Wissenschaftliche Forschungsanwendungen
Magnesium;1-methoxy-2,4-dipropylbenzene-6-ide;bromide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: This compound can be used to modify biological molecules, such as peptides and proteins, through chemical reactions.
Industry: This compound can be used in the production of fine chemicals and materials.
Wirkmechanismus
The mechanism of action of magnesium;1-methoxy-2,4-dipropylbenzene-6-ide;bromide involves its role as a nucleophile in chemical reactions. The magnesium atom in the compound coordinates with the bromide ion, making the carbon atom more nucleophilic and reactive towards electrophiles. This allows the compound to participate in a variety of chemical reactions, forming new carbon-carbon bonds and other products .
Vergleich Mit ähnlichen Verbindungen
Magnesium;1-methoxy-2,4-dipropylbenzene-6-ide;bromide can be compared to other organomagnesium reagents, such as:
- Phenylmagnesium bromide
- Methylmagnesium bromide
- Ethylmagnesium bromide
Compared to these similar compounds, this compound offers unique reactivity due to the presence of the methoxy and dipropyl groups, which can influence its steric and electronic properties .
Eigenschaften
CAS-Nummer |
357627-76-0 |
---|---|
Molekularformel |
C13H19BrMgO |
Molekulargewicht |
295.50 g/mol |
IUPAC-Name |
magnesium;1-methoxy-2,4-dipropylbenzene-6-ide;bromide |
InChI |
InChI=1S/C13H19O.BrH.Mg/c1-4-6-11-8-9-13(14-3)12(10-11)7-5-2;;/h8,10H,4-7H2,1-3H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
VGCZVRZCMQALCZ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC1=CC(=C([C-]=C1)OC)CCC.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.